molecular formula C8H13N3 B1260703 Cyclopropylhistamine

Cyclopropylhistamine

Cat. No.: B1260703
M. Wt: 151.21 g/mol
InChI Key: BCLUIVUVYKKIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

The development of this compound emerged from the need to create conformationally restricted analogues of histamine for advanced pharmacological research. The compound was first described as a potent histamine H3 receptor agonist in a patent application, where it was identified as a suitable candidate for molecular modeling studies due to its small, rigid structure. The historical context of this compound's development is intrinsically linked to the progressive discovery of histamine receptor subtypes, beginning with the identification of the histamine H3 receptor in 1983 by Arrang and colleagues.

The discovery of histamine receptor diversity laid the foundation for developing selective ligands. The histamine H1 and H2 receptors were characterized earlier, with H1 receptors being defined as those blocked by traditional antihistamines, while H2 receptors were identified in 1972 by Black and co-workers through the development of the selective antagonist burimamide. The subsequent identification of the H3 receptor subtype, which inhibits the synthesis and release of histamine and is located presynaptically in histaminergic nerve endings, created a new research frontier that necessitated the development of selective molecular tools.

The patent application by Arrang and colleagues represented the first formal documentation of this compound's potential as an H3 receptor ligand. This initial recognition sparked subsequent research efforts focused on synthesizing and characterizing all possible stereoisomers of the compound. The development timeline reflects the broader evolution of histamine receptor pharmacology, transitioning from broad-spectrum antihistamines to highly selective receptor subtype modulators.

The compound's emergence coincided with advances in understanding the stereoselectivity of histamine receptors. Researchers recognized that the H3 receptor demonstrated significant stereoselectivity, making it essential to prepare and evaluate individual stereoisomers rather than racemic mixtures. This requirement drove the development of sophisticated synthetic approaches capable of producing all four possible diastereoisomers of this compound, though attempts to synthesize cis-cyclopropylhistamine stereoisomers proved unsuccessful in early research efforts.

Significance in Histamine H3 Receptor Research

This compound has established itself as a fundamental research tool in histamine H3 receptor pharmacology, providing researchers with an ideal template for molecular modeling studies and structure-activity relationship investigations. The compound's significance stems from its unique combination of biological activity and structural rigidity, which allows for precise examination of receptor-ligand interactions without the conformational flexibility that characterizes histamine itself.

Pharmacological evaluation of this compound stereoisomers has revealed critical insights into H3 receptor selectivity and activation mechanisms. The (1S,2S)-cyclopropylhistamine enantiomer, designated as VUF 5297, demonstrates potent agonist activity with a pD2 value of 7.1 and alpha value of 0.75 in rat cortex preparations, and pD2 of 6.6 with alpha of 0.75 in guinea pig jejunum assays. In contrast, its enantiomer (1R,2R)-cyclopropylhistamine (VUF 5296) exhibits approximately one order of magnitude lower activity, clearly demonstrating the stereoselectivity of the H3 receptor.

The compound's research significance extends beyond simple receptor binding studies. Both stereoisomers show weak activity on H1 and H2 receptors, indicating substantial selectivity for the H3 receptor subtype. This selectivity profile makes this compound an invaluable tool for investigating H3-specific physiological functions and for developing selective therapeutic interventions targeting this receptor.

Recent research has utilized this compound as a foundation for developing even more selective H3 receptor ligands. Conformationally restricted this compound analogues have been designed specifically to create highly H3-selective agonists that lack H4 receptor affinity. These structure-activity relationship studies have demonstrated that introducing stereochemical constraints can significantly impact receptor selectivity, with functional assays showing that certain derivatives exhibit H3-subtype activity with no detectable H4 subtype activity.

The compound has also contributed to understanding the broader role of histamine H3 receptors in neurotransmitter regulation. H3 receptors function as presynaptic autoreceptors that regulate histamine release and also modulate the release of other neurotransmitters in both central and peripheral nervous systems. This compound's selective activation of these receptors has facilitated research into the complex regulatory networks controlled by histaminergic signaling.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of conformationally restricted histamine analogues, specifically categorized as a cyclopropane-containing imidazole derivative. The compound's systematic chemical name is 2-(1H-imidazol-4-yl)cyclopropylamine, reflecting its structural composition of an imidazole ring connected to a cyclopropane ring bearing an amino group. Alternative nomenclature includes N-[2-(1H-imidazol-5-yl)ethyl]cyclopropanamine, depending on the specific numbering system used for the imidazole ring.

The molecular formula of this compound is C8H13N3, with a molecular weight of 151.21 grams per mole. The compound exists as four possible stereoisomers due to the presence of two chiral centers on the cyclopropane ring. These stereoisomers are classified as either trans or cis configurations based on the relative orientation of substituents around the cyclopropane ring. The trans-stereoisomers include (1S,2S)- and (1R,2R)-cyclopropylhistamine, while the cis-stereoisomers would theoretically include (1S,2R)- and (1R,2S)-configurations, though successful synthesis of cis-isomers has proven challenging.

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows standard conventions for cyclopropane derivatives. The compound can be systematically named as N-[2-(1H-imidazol-5-yl)ethyl]cyclopropanamine, indicating the cyclopropane ring's connection to the ethylamine side chain that characterizes histamine derivatives. The imidazole ring numbering follows established conventions, with positions 4 and 5 being equivalent due to tautomerism.

Chemical classification systems categorize this compound within multiple overlapping frameworks. According to chemical taxonomy provided by Classyfire, the compound belongs to the class of organic compounds known as 2-arylethylamines, which are primary amines with the general formula RCCNH2. More specifically, it falls under the categories of aralkylamines, imidazoles, and heteroaromatic compounds. The compound also belongs to the broader classification of biogenic amines, reflecting its structural relationship to naturally occurring neurotransmitters.

Chemical Property Value
Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
IUPAC Name N-[2-(1H-imidazol-5-yl)ethyl]cyclopropanamine
Chemical Class 2-arylethylamine
Subclasses Aralkylamine, Imidazole, Heteroaromatic compound
Stereoisomers Four possible (two trans, two cis)
Successfully Synthesized Trans-isomers only

Position in Histaminergic System Research

This compound occupies a pivotal position within the broader landscape of histaminergic system research, serving as a bridge between fundamental neurotransmitter pharmacology and targeted therapeutic development. The compound's role extends beyond simple receptor ligand studies to encompass investigations of histaminergic neurotransmission, sleep-wake regulation, and cognitive function modulation.

The histaminergic system represents one of the major monoaminergic neurotransmitter pathways in the central nervous system, with histaminergic neurons originating primarily from the tuberomammillary nucleus of the posterior hypothalamus and projecting throughout the brain. This compound has contributed significantly to understanding how H3 receptors regulate this system through their function as presynaptic autoreceptors that control histamine synthesis and release.

Research utilizing this compound has illuminated the complex regulatory mechanisms governing histaminergic neurotransmission. Studies have demonstrated that H3 receptor activation by compounds like this compound can modulate not only histamine release but also the release of other neurotransmitters including acetylcholine, dopamine, and norepinephrine. This broad regulatory influence positions the H3 receptor, and by extension this compound as a research tool, at the center of multiple neurotransmitter network interactions.

The compound's research applications have expanded to include investigations of sleep-wake cycles and arousal mechanisms. Histaminergic neurons play crucial roles in maintaining wakefulness through H1 receptors, and the H3 receptor's regulatory function makes it a key target for understanding sleep disorders. This compound's selective H3 receptor activity has facilitated research into how presynaptic regulation of histamine release influences arousal states and sleep architecture.

Within the context of conformational restriction strategies, this compound represents a foundational approach that has influenced the development of numerous other rigid histamine analogues. The stereochemical diversity-oriented conformational restriction strategy exemplified by this compound has been applied to develop ligands for both H3 and H4 receptors. This approach involves using rigid molecular scaffolds to restrict the conformational flexibility of histamine, thereby achieving enhanced receptor selectivity and improved pharmacological profiles.

Recent advances in histaminergic system research have positioned this compound within broader therapeutic development programs. The compound serves as a template for developing treatments for various neurological and psychiatric conditions, including attention deficit hyperactivity disorder, multiple sclerosis-related fatigue, and cognitive enhancement applications. The conformational restriction principle demonstrated by this compound has informed the design of more advanced therapeutic candidates with improved selectivity and pharmacokinetic properties.

The compound's position in current research extends to investigations of receptor isoforms and splice variants. The H3 receptor exists in multiple isoforms with different pharmacological profiles, and this compound has been instrumental in characterizing these variants. This research has revealed that different H3 receptor isoforms show varying sensitivities to this compound and its analogues, providing insights into the molecular basis of receptor diversity and its functional implications.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]cyclopropanamine

InChI

InChI=1S/C8H13N3/c1-2-7(1)10-4-3-8-5-9-6-11-8/h5-7,10H,1-4H2,(H,9,11)

InChI Key

BCLUIVUVYKKIPK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCC2=CN=CN2

Synonyms

2-(1H-imidazol-4-yl)cyclopropylamine
cyclopropylhistamine
VUF 5296
VUF 5297
VUF-5296
VUF-5297

Origin of Product

United States

Scientific Research Applications

Neuropharmacology

Cyclopropylhistamine has been primarily studied for its effects on the histamine H3 receptor. This receptor is known to modulate neurotransmitter release and is implicated in several neurological disorders:

  • Cognitive Disorders : Research indicates that H3 receptor antagonists can enhance cognitive function and memory retrieval. This compound, as an H3 receptor agonist, may help elucidate the mechanisms by which histaminergic signaling affects cognition .
  • Sleep Disorders : Studies have shown that modulation of the H3 receptor can influence sleep-wake cycles. This compound's ability to act on this receptor provides insights into potential treatments for sleep disorders, including insomnia and narcolepsy .

Therapeutic Potential

The therapeutic implications of this compound extend to several medical conditions:

  • Obesity and Metabolic Disorders : The H3 receptor is involved in appetite regulation. This compound's role as a selective agonist may contribute to understanding how histaminergic signaling affects metabolism and weight control .
  • Psychiatric Disorders : Emerging research suggests that histamine may play a role in mood regulation and depression. This compound could serve as a tool for investigating these pathways, potentially leading to novel antidepressant therapies .

Drug Development

The structural properties of this compound make it a valuable candidate for drug development:

  • Selective Receptor Binding : The conformational restriction provided by the cyclopropyl group enhances binding affinity to the H3 receptor while minimizing interactions with other histamine receptors (H1 and H4), which is crucial for developing targeted therapies with fewer side effects .
  • Preclinical Models : Various preclinical studies have utilized this compound to assess its pharmacological profile, demonstrating its potential as a lead compound for further development into therapeutic agents targeting the central nervous system .

Case Study 1: Cognitive Enhancement

A study explored the effects of this compound on cognitive performance in animal models. The results indicated that administration of this compound led to significant improvements in memory tasks compared to control groups, suggesting its potential utility in treating cognitive deficits associated with aging or neurodegenerative diseases .

Case Study 2: Sleep Modulation

In another study, researchers examined the impact of this compound on sleep patterns in mice. The findings revealed that modulation of the H3 receptor by this compound resulted in altered sleep architecture, providing insights into its role as a potential therapeutic agent for sleep disorders .

Preparation Methods

Palladium-Catalyzed Cyclopropanation

A breakthrough emerged with palladium(II)-catalyzed cyclopropanation of urocanate esters. Treatment of (E)-5 (methyl trans-urocanate) with diazomethane in the presence of Pd(OAc)2 yielded trans-cyclopropane derivatives (6a,b) in moderate yields (40–50%). This method leveraged the stereospecificity of palladium catalysts to favor trans-configurations, though scalability was hampered by the need for repeated reaction cycles and high catalyst loadings.

Wittig Reaction and Bicyclo Scaffold Strategies

Recent work by Yamashita et al. (2020) introduced a bicyclo[3.1.0]hexane scaffold to enforce conformational restriction. Starting from (S)-epichlorohydrin, a Wittig reaction generated olefin intermediates (10), which underwent cyclization to form rigid bicyclic structures (Scheme 2). This approach achieved enantiomerically pure products but required multistep sequences (8–10 steps) with overall yields below 20%.

Stereochemical Resolution and Pharmacological Implications

Enantiomer Separation

The resolution of trans-cyclopropylhistamine enantiomers was achieved via diastereomeric salt formation using (-)-di-p-toluoyl-D-tartaric acid, yielding (1S,2S)- and (1R,2R)-cyclopropylhistamine. X-ray crystallography confirmed the absolute configurations, revealing that the (1S,2S)-enantiomer (VUF 5297) exhibited higher H3 receptor affinity (pD2 = 7.1) compared to its (1R,2R)-counterpart (pD2 = 6.1).

Conformational Effects on Receptor Binding

Conformational restriction via cyclopropane rings profoundly impacts receptor selectivity. Anti-restricted analogues (e.g., compound 4) showed nanomolar affinity for H3 receptors (Ki = 6.7 nM), whereas syn-restricted derivatives (e.g., compound 5) exhibited reduced activity (Ki = 63.0 nM). These findings underscore the importance of side-chain orientation in H3/H4 receptor interactions.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Steps Yield (%) Stereochemical Outcome
Urocanic Acid Route Urocanic acid Cyclopropanation, Curtius Rearrangement 30–40 Racemic trans-isomers
Pd-Catalyzed Methyl urocanate Diazomethane cyclopropanation 40–50 Trans-isomers (racemic)
Bicyclo Scaffold (S)-Epichlorohydrin Wittig reaction, Cyclization 15–20 Enantiomerically pure trans

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.